N-Me-Dl-Phe-Ome HCl
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Overview
Description
“N-Me-Dl-Phe-Ome HCl” is a compound with the molecular formula C11H16ClNO2 . It is also known by other names such as “N-Methyl-DL-phenylalanine methyl ester hydrochloride” and "methyl 2-(methylamino)-3-phenylpropanoate;hydrochloride" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, it is mentioned that this compound has been used as a building block in the synthesis of 1,4-benzodiazepine-2,5-diones .
Molecular Structure Analysis
The compound has a molecular weight of 229.70 g/mol . The InChI string representation of its structure is InChI=1S/C11H15NO2.ClH/c1-12-10 (11 (13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H
. Its canonical SMILES representation is CNC(CC1=CC=CC=C1)C(=O)OC.Cl
.
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 229.70 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds . Its exact mass and monoisotopic mass are both 229.0869564 g/mol . The topological polar surface area is 38.3 Ų , and it has a heavy atom count of 15 .
Mechanism of Action
Target of Action
N-Me-Dl-Phe-Ome HCl is primarily used as a building block in the synthesis of 1,4-benzodiazepine-2,5-diones . The primary targets of this compound are therefore the enzymes and proteins involved in the synthesis of these benzodiazepines.
Mode of Action
As a building block in the synthesis of 1,4-benzodiazepine-2,5-diones , it likely interacts with its targets through chemical reactions that lead to the formation of these benzodiazepines.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of 1,4-benzodiazepine-2,5-diones . These pathways involve a series of chemical reactions that transform the building blocks into the final benzodiazepine product.
Result of Action
The result of the action of this compound is the synthesis of 1,4-benzodiazepine-2,5-diones . These compounds have various applications, including as pharmaceuticals and research chemicals.
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the storage temperature for this compound is recommended to be +5 ± 3 °C , indicating that temperature can affect its stability and efficacy.
Safety and Hazards
Safety data indicates that dust formation should be avoided and contact with skin and eyes should be prevented . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is advised .
Future Directions
While specific future directions for “N-Me-Dl-Phe-Ome HCl” were not found in the search results, it is worth noting that molecules based on the Phe-Phe motif, which includes “this compound”, have found a range of applications in nanomedicine . This suggests potential for further exploration and development in this field.
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells. The specific enzymes, proteins, and other biomolecules that N-Me-Dl-Phe-Ome HCl interacts with are not currently known.
Cellular Effects
Given its use in proteomics research , it may be inferred that this compound could have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that this compound has been used in the synthesis of 1,4-benzodiazepine-2,5-diones .
Properties
IUPAC Name |
methyl 2-(methylamino)-3-phenylpropanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFGLAQTUGRAAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16975-45-4 |
Source
|
Record name | methyl 2-(methylamino)-3-phenylpropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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